N-[1-(3,5-difluorobenzyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide
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Description
N-[1-(3,5-difluorobenzyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C18H18F2N4OS and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.11693871 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Versatility of Imidazo[2,1-b]thiazoles
Imidazo[2,1-b]thiazole derivatives have been extensively studied for their diverse pharmacological activities. A comprehensive review highlights the significant potential of these derivatives in medicinal chemistry, noting their role in developing new therapeutic agents with applications across a range of diseases (Shareef et al., 2019). These compounds are part of several therapeutic agents, underlining their importance in drug development.
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives has demonstrated their potential as antioxidant and anti-inflammatory agents. Studies indicate that these derivatives can serve as leads for the design and development of new therapeutic agents, showcasing significant in vitro antioxidant and anti-inflammatory activities (Raut et al., 2020). This research emphasizes the role of thiazole compounds in addressing oxidative stress and inflammation, critical factors in numerous diseases.
Antimicrobial Activities
The antimicrobial properties of imidazole, a related heterocyclic compound, have been reviewed, highlighting its efficacy as a raw material in manufacturing anti-fungal and bactericidal drugs. This review suggests the potential for synthesizing more imidazole derivatives to combat microbial resistance, pointing towards the need for continuous exploration of similar heterocyclic compounds like imidazo[2,1-b]thiazoles for antimicrobial applications (American Journal of IT and Applied Sciences Research, 2022).
Synthesis and Transformation
The synthesis and chemical transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazole derivatives, have been systematically reviewed. This research provides insights into the methods of synthesis and the chemical and biological properties of these compounds, underscoring their potential in creating new molecules with varied biological activities (Abdurakhmanova et al., 2018). The exploration of these synthetic pathways and transformations is crucial for the development of novel compounds with specific therapeutic applications.
Properties
IUPAC Name |
N-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4OS/c19-13-7-12(8-14(20)9-13)10-23-3-1-15(2-4-23)21-17(25)16-11-24-5-6-26-18(24)22-16/h5-9,11,15H,1-4,10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDFGXOPLGISTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN3C=CSC3=N2)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.